N-Benzylaniline N-Benzylaniline The electropolymerisation of N-benzylaniline at transparent Indium Tin Oxide glass electrodes has been investigated by UV-visible spectroelectrochemistry. N-Benzylaniline on electrochemical oxidation in aqueous sulfuric acid solution produces an adherent conducting polymer film at the platinum electrode.

Brand Name: Vulcanchem
CAS No.: 103-32-2
VCID: VC21210616
InChI: InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2
SMILES: C1=CC=C(C=C1)CNC2=CC=CC=C2
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol

N-Benzylaniline

CAS No.: 103-32-2

Cat. No.: VC21210616

Molecular Formula: C13H13N

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylaniline - 103-32-2

Specification

CAS No. 103-32-2
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
IUPAC Name N-benzylaniline
Standard InChI InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2
Standard InChI Key GTWJETSWSUWSEJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CNC2=CC=CC=C2
Boiling Point 306.5 °C
Melting Point 37.5 °C

Introduction

Physical and Chemical Properties

Identification and Structure

N-Benzylaniline is identified by several nomenclature designations in chemical databases and literature. The compound is formally known as benzenemethanamine, N-phenyl- according to IUPAC standards . Common synonyms include N-phenylbenzylamine, aniline, N-benzyl-, benzenamine, N-(phenylmethyl)-, benzylaniline, benzylphenylamine, N-monobenzylaniline, phenylbenzylamine, and N-phenylbenzenemethanamine .

The compound is registered with CAS number 103-32-2 and EINECS number 203-100-4 . Its molecular formula is C₁₃H₁₃N, corresponding to a molecular weight of 183.25 g/mol . The structural formula can be represented as C₆H₅CH₂NHC₆H₅, highlighting the benzyl group (C₆H₅CH₂-) attached to the nitrogen of aniline (NHC₆H₅) .

X-ray crystallographic studies have revealed interesting structural characteristics of N-benzylaniline. The nitrogen atom exhibits a nearly planar molecular geometry, with angle sums at the nitrogen atom measuring 358° and 359° in the two molecules of the asymmetric unit . The planes defined by the aromatic rings intersect at angles of 80.76(4)° and 81.40(4)° in the two molecules, indicating an almost perpendicular orientation between the two rings . This structural arrangement is significant for understanding the compound's reactivity and interactions with biological targets.

Physical Properties

N-Benzylaniline presents as a colorless to yellow or light beige crystalline powder or low-melting mass under standard conditions . The compound has well-defined physical properties that have been extensively characterized, as summarized in the following table:

PropertyValueReference
Molecular Weight183.25 g/mol
Physical AppearanceColorless to yellow to light beige crystalline powder or low melting mass
Melting Point34-38°C
Boiling Point306-307°C (at 760 mmHg)
Density1.06 g/cm³ at 25°C
Flash Point152°C
Refractive Indexn20/D 1.5325

These physical properties are important considerations for handling, storage, and applications of N-benzylaniline in various settings. The relatively low melting point indicates that the compound can easily transition between solid and liquid states near room temperature, which may affect its storage requirements and formulation in various applications .

Chemical Properties

N-Benzylaniline exhibits chemical properties typical of secondary aromatic amines. The compound is insoluble in water but readily dissolves in organic solvents such as alcohol . This solubility profile is consistent with its predominantly hydrophobic structure containing two aromatic rings.

The compound has a predicted pKa value of 3.89±0.10, indicating its weak basic character . This property is important for understanding its behavior in different pH environments and its potential interactions with biological systems.

N-Benzylaniline can undergo various chemical reactions characteristic of secondary amines. It can be oxidized to benzylideneanilines using oxidizing agents such as iodine, chlorine, bromine, or t-butyl hypochlorite in alkaline methanol . The mechanism involves an attack of hypohalite on both the amine nitrogen atom and a benzyl proton via a cyclic transition state, forming a zwitterion that subsequently rearranges .

When reacted with molecular chlorine or bromine in the absence of a base, N-benzylaniline forms N-benzyl-N-halogenoanilinium halide, which can further react to give N-benzyl-o- and -p-halogenoanilines . These reactions demonstrate the compound's versatility as a chemical intermediate in the synthesis of more complex molecules.

Applications

Antimicrobial Activity

One of the most promising applications of N-benzylaniline and its derivatives is their antimicrobial activity, particularly against Gram-positive bacteria. Research has demonstrated that many N-benzylaniline derivatives exhibit moderate to strong antibacterial activity against organisms such as Bacillus cereus, Enterococcus faecium, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .

A comprehensive study revealed that certain N-benzylaniline derivatives performed exceptionally well against S. aureus and MRSA with minimal inhibitory concentration (MIC) values as low as 0.5 mg/L . This activity level is comparable to or better than several front-line antibiotics, indicating the potential of these compounds as new antimicrobial agents .

Notably, compound 4k (a specific N-benzylaniline derivative) demonstrated significant antibacterial activity against 19 clinical MRSA strains isolated from different specimens, all with MIC values ≤1 mg/L . This finding highlights the potential clinical application of N-benzylaniline derivatives against resistant bacterial infections.

The antimicrobial specificity of N-benzylanilines is noteworthy. While they exhibit strong activity against Gram-positive bacteria, they generally show limited effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida tropical and Candida albicans . This specificity suggests a targeted mechanism of action that differs from many broad-spectrum antibiotics.

Pharmaceutical Applications

Beyond direct antimicrobial applications, N-benzylaniline serves as an important intermediate in pharmaceutical synthesis. It is the main metabolite of the antihistamine antazoline and other N-substituted benzylaniline pharmaceuticals , making it relevant for pharmacokinetic and drug metabolism studies.

The compound's structure provides a versatile scaffold for medicinal chemistry. By modifying different positions on either aromatic ring, researchers can develop derivatives with enhanced biological activities or improved pharmacokinetic properties . This structural flexibility has made N-benzylaniline derivatives attractive candidates for drug development.

In addition to antimicrobial applications, N-benzylaniline derivatives are being explored for other therapeutic uses. Their ability to interact with various biological targets suggests potential applications in areas such as anti-inflammatory, analgesic, or central nervous system therapies, though these applications require further research and development.

Research Findings

Structure-Activity Relationship

Structure-activity relationship (SAR) studies have provided valuable insights into the factors influencing the biological activity of N-benzylaniline derivatives. These studies are crucial for the rational design of more potent and selective compounds.

Research has demonstrated that N-benzylanilines generally exhibit better antibacterial activity than their corresponding Schiff base precursors . This difference in activity may be attributed to the greater conformational flexibility of N-benzylanilines compared to the more rigid Schiff bases, allowing better interaction with biological targets .

The nature and position of substituents on both aromatic rings significantly impact the antimicrobial activity of N-benzylaniline derivatives. Compounds with a CF₃ group and at least one Cl substituent generally show enhanced antibacterial activity . In contrast, derivatives with an OCF₃ substituent typically demonstrate decreased activity .

The influence of halogen substituents has been well documented. While chlorine substituents often enhance activity, fluorine substituents on the benzene ring tend to reduce antibacterial efficacy against S. aureus and MRSA . This pattern suggests specific electronic or steric requirements for optimal interaction with the bacterial target.

Aliphatic substitutions also influence activity. N-benzylanilines with aliphatic amine substituents generally exhibit very low antibacterial activity against Gram-positive bacteria , indicating the importance of the aromatic character of both rings for optimal antimicrobial effects.

Anti-biofilm Properties

A particularly significant finding in recent research is the ability of certain N-benzylaniline derivatives to inhibit biofilm formation and eradicate preformed biofilms . Biofilms represent a major challenge in treating bacterial infections, as they provide a protective environment for bacteria and contribute to antibiotic resistance.

In vitro studies have demonstrated that compound 4k, a specific N-benzylaniline derivative, effectively inhibits biofilm formation and eradicates existing biofilms formed by MRSA strains . This activity is particularly valuable given the recalcitrant nature of biofilm-associated infections.

The mechanism underlying the anti-biofilm activity appears to be linked to the inhibition of bacterial fatty acid synthesis. Lipids are major components of biofilms and essential for biofilm formation in Gram-positive bacteria, participating in the construction of lipoteichoic acid (LTA), which acts as a lipid anchor to link the cell membrane . By targeting the fatty acid synthesis pathway, specifically the enoyl-ACP reductase (FabI) enzyme, N-benzylaniline derivatives disrupt an essential process for biofilm development .

Molecular docking studies and enzymatic assays have confirmed that compound 4k inhibits Staphylococcus aureus FabI (saFabI) with an IC₅₀ value of approximately 4 μM, making it an effective FabI inhibitor comparable to triclosan . The binding mode involves a torsion of approximately 80° between the two benzene rings, similar to the triclosan binding model . This structural arrangement allows optimal fitting into the binding pocket of the target enzyme.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator